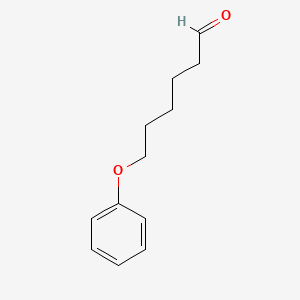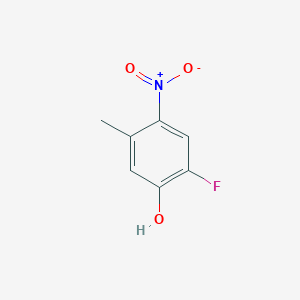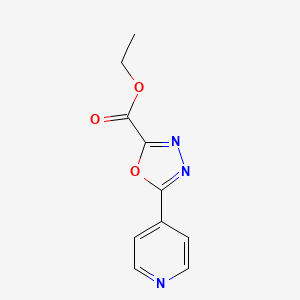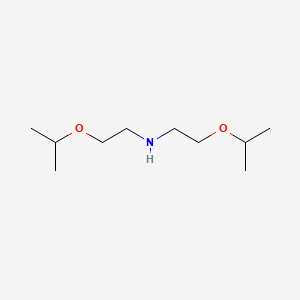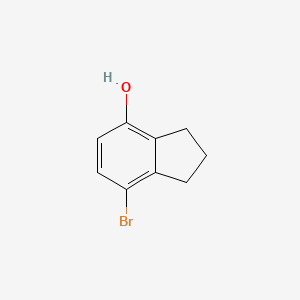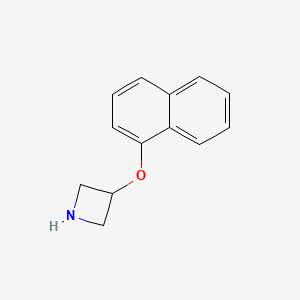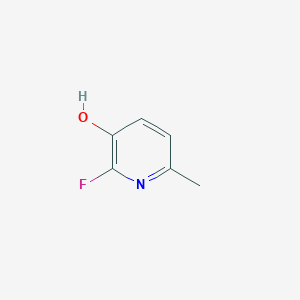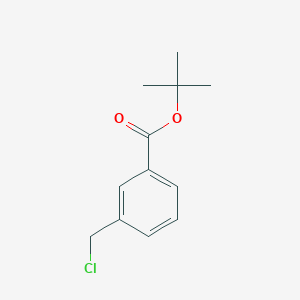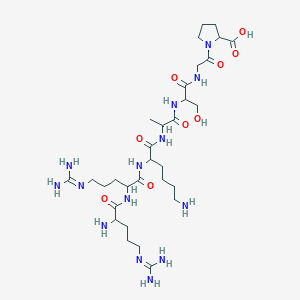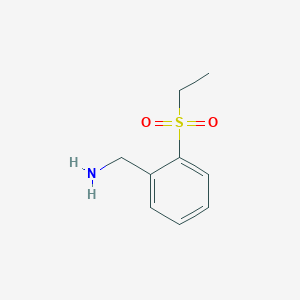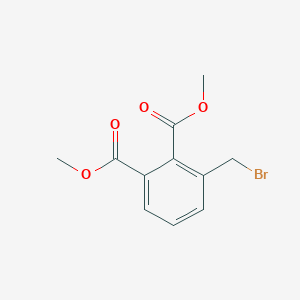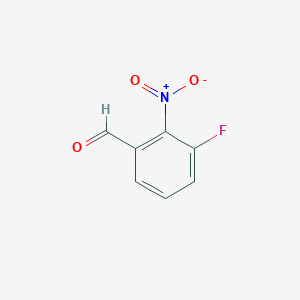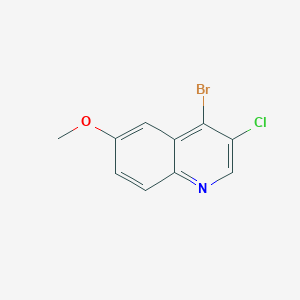![molecular formula C7H4N4 B1344265 7H-吡咯并[2,3-d]嘧啶-5-腈 CAS No. 454685-88-2](/img/structure/B1344265.png)
7H-吡咯并[2,3-d]嘧啶-5-腈
概述
描述
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by a fused pyrrole and pyrimidine ring system, with a nitrile group at the 5-position. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development .
科学研究应用
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing potent inhibitors of various enzymes and receptors, including kinase inhibitors for cancer therapy.
Biological Studies: The compound is used in studies investigating cell proliferation, apoptosis, and other cellular processes.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex chemical entities.
作用机制
Target of Action
The primary target of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is the p21-activated kinase 4 (PAK4), a dual-specificity protein kinase . PAK4 is overexpressed in various cancers, including triple-negative breast cancer (TNBC) .
Mode of Action
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile acts as a highly selective inhibitor of PAK4 . It interacts with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor has a unique interaction that enhances hydrogen bonds or electrostatic interactions formed with the surrounding residues .
Biochemical Pathways
The compound affects the signaling pathways associated with PAK4. PAK4 is a key effector in various signaling pathways, transmitting signals to downstream factors both inside and outside the cell. It is involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
The compound has shown promising results in inhibiting the growth of cancer cells. For instance, it has been found to effectively mitigate human TNBC cell proliferation . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells . It also induced cell cycle arrest at the G1/S phase and apoptotic death of cells .
生化分析
Biochemical Properties
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is monopolar spindle 1 kinase (MPS1), a dual-specificity protein kinase that is overexpressed in certain types of cancer, such as triple-negative breast cancer . By inhibiting MPS1, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile disrupts the mitotic checkpoint, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with other kinases, such as protein kinase B (Akt), further highlighting its versatility in modulating biochemical pathways .
Cellular Effects
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . It also affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell proliferation and survival, such as Akt and its downstream targets . Furthermore, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile influences gene expression by modulating the activity of transcription factors and other regulatory proteins . These effects collectively contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile exerts its effects through several mechanisms. It binds to the active site of MPS1, inhibiting its kinase activity and preventing the phosphorylation of substrates required for mitotic checkpoint signaling . This binding interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with key residues in the kinase’s active site . Additionally, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile inhibits Akt by competing with ATP for binding to the kinase’s active site, thereby blocking its activation and downstream signaling . These molecular interactions underscore the compound’s potency and specificity as an enzyme inhibitor.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity over extended periods . Its degradation can occur under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells . These findings highlight the importance of proper handling and storage to preserve the compound’s efficacy.
Dosage Effects in Animal Models
The effects of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as weight loss and organ toxicity . These threshold effects underscore the need for careful dosage optimization to maximize therapeutic benefits while minimizing side effects. Studies have also shown that the compound’s efficacy in reducing tumor size is dose-dependent, with higher doses leading to more pronounced antitumor effects .
Metabolic Pathways
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetic properties, such as absorption, distribution, and elimination, which are critical for its therapeutic application .
Transport and Distribution
Within cells and tissues, 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and accumulate in specific tissues . Studies have shown that 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile tends to accumulate in tumor tissues, enhancing its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . It can also be directed to specific subcellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be treated with various reagents to introduce the nitrile group at the desired position . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods
In an industrial setting, the production of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of robust catalysts and optimized reaction conditions is crucial to achieving high yields and purity .
化学反应分析
Types of Reactions
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The pyrrole and pyrimidine rings can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a critical role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced pyrrolo[2,3-d]pyrimidine derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile include:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chlorine atom at the 4-position and is used in the synthesis of kinase inhibitors.
Pyrrolo[2,3-d]pyrimidine derivatives: These derivatives have various substitutions on the pyrrole and pyrimidine rings, leading to different biological activities.
Uniqueness
The uniqueness of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile lies in its structural versatility and ability to form stable complexes with various biological targets. This makes it a valuable scaffold for drug discovery and development, particularly in the field of oncology .
属性
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYUNCUMRKXRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626837 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454685-88-2 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile a promising scaffold for drug development, particularly in the context of cancer treatment?
A1: 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives have shown promise as inhibitors of Monopolar Spindle 1 kinase (MPS1) []. MPS1 is a protein kinase often overexpressed in aggressive cancers like triple-negative breast cancer (TNBC) []. By inhibiting MPS1, these compounds can disrupt cancer cell division, offering a potential therapeutic avenue for TNBC and other cancers with elevated MPS1 activity.
Q2: How does the structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile lend itself to modifications that could enhance its biological activity and selectivity?
A2: The core structure of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile provides multiple sites for chemical modifications. Researchers have successfully introduced various substituents at different positions on this scaffold, as exemplified by the development of a potent MPS1 inhibitor guided by X-ray crystallography []. These modifications can influence the compound's binding affinity to its target, cellular permeability, and overall pharmacological profile. For example, studies have explored modifications at the 2-amino and 4-chloro positions to optimize interactions with specific amino acid residues within the binding site of target proteins like MPS1 [, ].
Q3: Beyond its potential in cancer treatment, what other therapeutic applications have been explored for 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives?
A3: The 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold has demonstrated versatility in medicinal chemistry. Research has explored its use in developing not only anticancer agents but also antiviral and antibacterial nucleosides []. For instance, derivatives like cadeguomycin, 2′-deoxycadeguomycin, and ara-cadeguomycin, synthesized from this core structure, have shown activity against certain viruses [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
